molecular formula C10H7F3N4O B2490251 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} CAS No. 338416-87-8

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2490251
CAS No.: 338416-87-8
M. Wt: 256.188
InChI Key: WFMWTJOVIGWJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} is a heterocyclic compound that features a pyrazole ring with a dione functionality and a hydrazone moiety attached to a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dione functionality: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the hydrazone moiety: The hydrazone is formed by reacting the pyrazole dione with 2-(trifluoromethyl)phenylhydrazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms, typically using reagents like sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted pyrazoles and hydrazones.

Scientific Research Applications

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} can be compared with other pyrazole derivatives, such as:

    1H-pyrazole-3,5-dione derivatives: These compounds have similar structures but differ in the position of the dione functionality, affecting their reactivity and biological activity.

    Trifluoromethyl-substituted hydrazones: These compounds share the trifluoromethyl group but may have different core structures, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKPIJOMPAWRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157341
Record name 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-87-8
Record name 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.